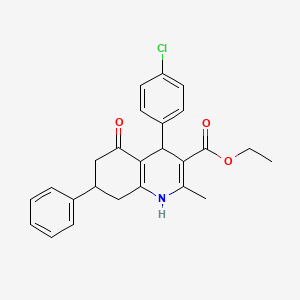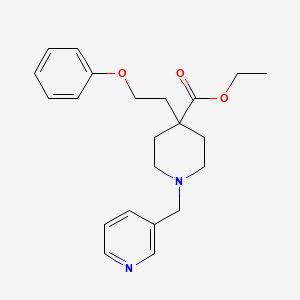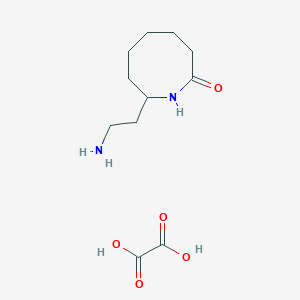
2-(3,4-dimethoxyphenyl)-4,5-dimethyl-1,3-oxazole 3-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethoxyphenyl)-4,5-dimethyl-1,3-oxazole 3-oxide, also known as DMOX, is a heterocyclic organic compound that has gained attention in recent years due to its potential as a pharmacological agent. DMOX is a derivative of the natural product combretastatin A-4, which has been found to have anti-cancer properties.
Wirkmechanismus
The exact mechanism of action of 2-(3,4-dimethoxyphenyl)-4,5-dimethyl-1,3-oxazole 3-oxide is not yet fully understood. However, it is believed that 2-(3,4-dimethoxyphenyl)-4,5-dimethyl-1,3-oxazole 3-oxide works by disrupting the microtubule network in cells, leading to cell death. This is similar to the mechanism of action of other anti-cancer drugs such as paclitaxel and vinblastine.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-4,5-dimethyl-1,3-oxazole 3-oxide has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, 2-(3,4-dimethoxyphenyl)-4,5-dimethyl-1,3-oxazole 3-oxide has been found to inhibit the production of nitric oxide, a molecule involved in inflammation. 2-(3,4-dimethoxyphenyl)-4,5-dimethyl-1,3-oxazole 3-oxide has also been found to inhibit the activity of the enzyme tyrosinase, which is involved in melanin production. This makes 2-(3,4-dimethoxyphenyl)-4,5-dimethyl-1,3-oxazole 3-oxide a potential candidate for the treatment of hyperpigmentation disorders such as melasma.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(3,4-dimethoxyphenyl)-4,5-dimethyl-1,3-oxazole 3-oxide is its relatively low toxicity compared to other anti-cancer drugs. Additionally, 2-(3,4-dimethoxyphenyl)-4,5-dimethyl-1,3-oxazole 3-oxide has been found to be stable in solution, making it easier to work with in lab experiments. However, one of the limitations of 2-(3,4-dimethoxyphenyl)-4,5-dimethyl-1,3-oxazole 3-oxide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 2-(3,4-dimethoxyphenyl)-4,5-dimethyl-1,3-oxazole 3-oxide. One area of interest is in the development of analogs of 2-(3,4-dimethoxyphenyl)-4,5-dimethyl-1,3-oxazole 3-oxide with improved solubility and potency. Additionally, further research is needed to fully understand the mechanism of action of 2-(3,4-dimethoxyphenyl)-4,5-dimethyl-1,3-oxazole 3-oxide and its potential applications in the treatment of other diseases. Finally, more in vivo studies are needed to determine the safety and efficacy of 2-(3,4-dimethoxyphenyl)-4,5-dimethyl-1,3-oxazole 3-oxide as a potential anti-cancer drug.
Synthesemethoden
The synthesis of 2-(3,4-dimethoxyphenyl)-4,5-dimethyl-1,3-oxazole 3-oxide involves a multistep process that begins with the synthesis of 3,4-dimethoxyphenylacetic acid. This is followed by the conversion of the acid to the corresponding acid chloride, which is then reacted with 4,5-dimethyl-1,3-oxazole to produce 2-(3,4-dimethoxyphenyl)-4,5-dimethyl-1,3-oxazole 3-oxide. The overall yield of this synthesis method is around 15%.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethoxyphenyl)-4,5-dimethyl-1,3-oxazole 3-oxide has been found to have a variety of potential pharmacological applications. One of the most promising areas of research is in the treatment of cancer. 2-(3,4-dimethoxyphenyl)-4,5-dimethyl-1,3-oxazole 3-oxide has been shown to have anti-cancer properties in vitro, inhibiting the growth of a variety of cancer cell lines. Additionally, 2-(3,4-dimethoxyphenyl)-4,5-dimethyl-1,3-oxazole 3-oxide has been found to have anti-inflammatory and anti-angiogenic properties, making it a potential candidate for the treatment of other diseases such as rheumatoid arthritis and age-related macular degeneration.
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-8-9(2)18-13(14(8)15)10-5-6-11(16-3)12(7-10)17-4/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLNMKPEFKTBMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=[N+]1[O-])C2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-furylmethyl)-2-{3-[3-(6-methyl-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5220355.png)
![2-(3,4-dimethoxyphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B5220362.png)
![benzyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5220370.png)

![tert-butyl 2-{[(2,4-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5220403.png)
![N-(2-methoxyphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5220406.png)
![3,4,5-trimethoxy-N-({[3-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5220409.png)

![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-iodobenzamide](/img/structure/B5220419.png)
![(4-hexyl-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol](/img/structure/B5220424.png)
![4-(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B5220429.png)
![N-[2-(2-fluorophenyl)ethyl]-N'-1,3-thiazol-2-ylethanediamide](/img/structure/B5220434.png)

![N-(2-furylmethyl)-2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5220441.png)